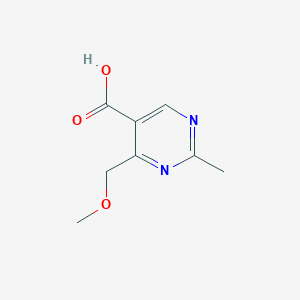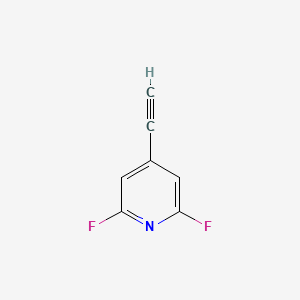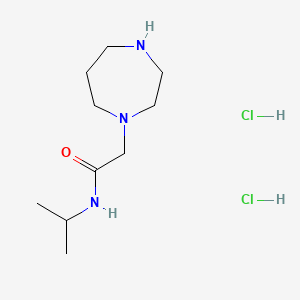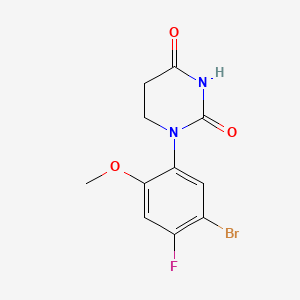
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a diazinane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted phenyl derivative and introduce the bromine and fluorine atoms through halogenation reactions. The methoxy group can be introduced via methylation reactions. The final step involves the formation of the diazinane-2,4-dione ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The exact mechanism of action of 1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromo-4-fluoro-2-methoxyphenyl)ethanol
- 1-(5-bromo-4-fluoro-2-methoxyphenyl)-2,2-difluoroethanone
- ®-1-(5-bromo-4-fluoro-2-methoxyphenyl)ethan-1-ol
Uniqueness
1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione is unique due to the presence of the diazinane-2,4-dione ring, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C11H10BrFN2O3 |
|---|---|
Molecular Weight |
317.11 g/mol |
IUPAC Name |
1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H10BrFN2O3/c1-18-9-5-7(13)6(12)4-8(9)15-3-2-10(16)14-11(15)17/h4-5H,2-3H2,1H3,(H,14,16,17) |
InChI Key |
CRKCGZPSKRUVGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


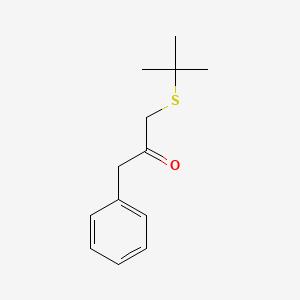
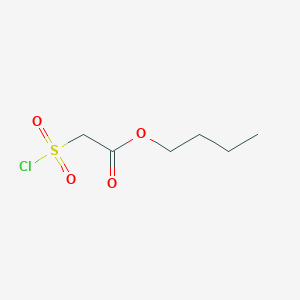

![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)

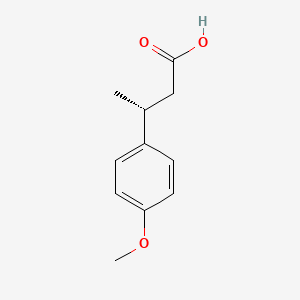
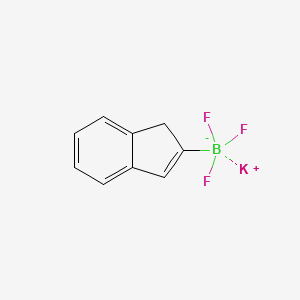
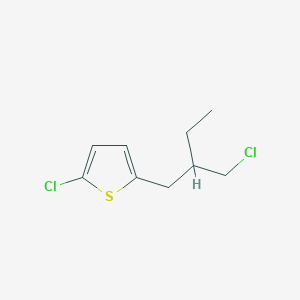
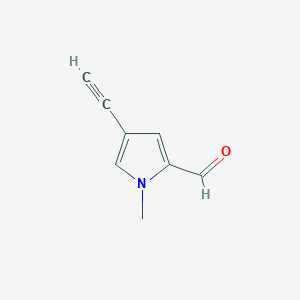
![6-Nitroso-6-azaspiro[2.5]octane](/img/structure/B13487339.png)
